molecular formula C11H7F2N3O3 B2887661 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477854-19-6

6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2887661
CAS No.: 477854-19-6
M. Wt: 267.192
InChI Key: YROZHROAIHLBJE-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound characterized by its unique structure, which includes a triazine ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate in the presence of acetic anhydride. The reaction proceeds under reflux conditions, and the product is isolated by recrystallization.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted derivatives of the triazine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2,4-Difluorobenzaldehyde

  • 2,4-Difluorophenol

  • 2,4-Difluoroacetophenone

Uniqueness: 6-Acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione stands out due to its triazine ring structure, which is not commonly found in other similar compounds

Properties

IUPAC Name

6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N3O3/c1-5(17)9-10(18)14-11(19)16(15-9)8-3-2-6(12)4-7(8)13/h2-4H,1H3,(H,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROZHROAIHLBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C(=O)NC1=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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